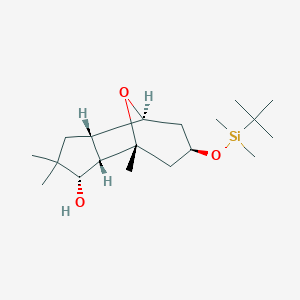
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol, also known as TBTUO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBTUO is a bicyclic compound that possesses a unique structure, making it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Efectos Bioquímicos Y Fisiológicos
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol can inhibit the growth of cancer cells and reduce inflammation. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol can reduce inflammation and improve the symptoms of arthritis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is its unique structure, which makes it an interesting subject of study. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. One of the most promising areas of research is the development of new drugs based on the structure of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been studied for its potential use in the development of new materials, such as polymers and nanoparticles. Further studies are needed to fully understand the mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol and its potential applications in various fields.
Conclusion:
In conclusion, 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been studied extensively for its potential use in the development of new drugs and materials. The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been optimized to yield high purity and high yields of the compound. Further studies are needed to fully understand the mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol involves several steps, starting with the reaction of 1,4-cyclohexadiene with tert-butyl acrylate to form a bicyclic intermediate. This intermediate is then treated with trimethylsilyl chloride to yield the corresponding silyl ether. The final step involves the use of oxalyl chloride and dimethylformamide to remove the silyl protecting group, resulting in the formation of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been optimized to yield high purity and high yields of the compound.
Aplicaciones Científicas De Investigación
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been studied extensively due to its potential applications in various fields. One of the most promising applications of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is in the development of new drugs. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
Propiedades
Número CAS |
134176-24-2 |
|---|---|
Nombre del producto |
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol |
Fórmula molecular |
C19H36O3Si |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
(1R,2S,3S,6S,7S,9R)-9-[tert-butyl(dimethyl)silyl]oxy-1,4,4-trimethyl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol |
InChI |
InChI=1S/C19H36O3Si/c1-17(2,3)23(7,8)22-12-9-14-13-11-18(4,5)16(20)15(13)19(6,10-12)21-14/h12-16,20H,9-11H2,1-8H3/t12-,13-,14+,15+,16+,19-/m1/s1 |
Clave InChI |
SSHVELVJONMEKY-UHFFFAOYSA-N |
SMILES isomérico |
C[C@]12C[C@@H](C[C@H](O1)[C@@H]3[C@H]2[C@@H](C(C3)(C)C)O)O[Si](C)(C)C(C)(C)C |
SMILES |
CC1(CC2C3CC(CC(C2C1O)(O3)C)O[Si](C)(C)C(C)(C)C)C |
SMILES canónico |
CC1(CC2C3CC(CC(C2C1O)(O3)C)O[Si](C)(C)C(C)(C)C)C |
Sinónimos |
1,4,4-trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol 1,4,4-TSOU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



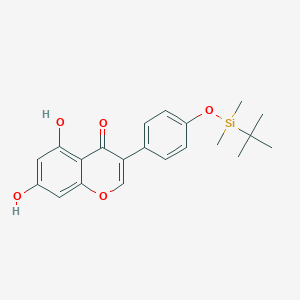
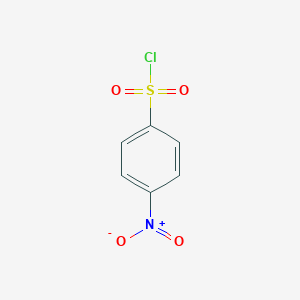
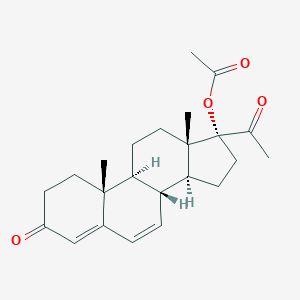
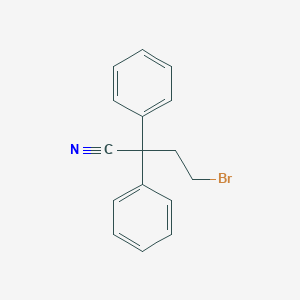
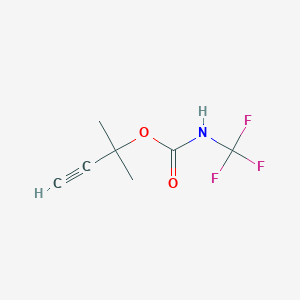
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
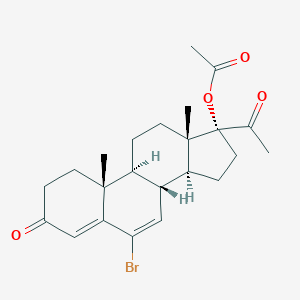
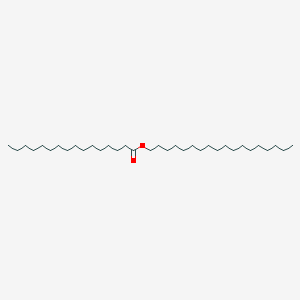
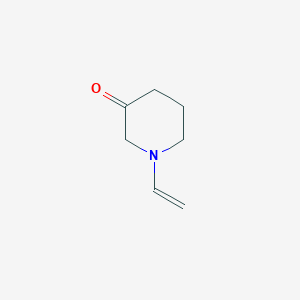
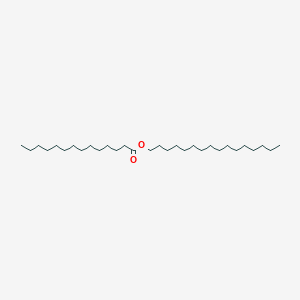
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)


